Synthetic Utility: Unmatched Role as a Key Intermediate in the Total Synthesis of Laurinterol and Related Bioactive Sesquiterpenes
2,4-Dibromo-5-methoxytoluene is a uniquely effective starting material for the total synthesis of (±)-laurinterol and its congeners. In a seminal publication, Feutrill et al. demonstrated that (±)-debromolaurinterol acetate (21c) could be synthesized from 2,4-dibromo-5-methoxytoluene via an eight-step sequence. This sequence constitutes a formal total synthesis of the racemates of laurinterol (1), debromolaurinterol (2), aplysin (3), and debromo-aplysin (4) due to previously established interconversions among these sesquiterpenes [1]. In contrast, the regioisomeric 3,5-dibromo-4-methoxytoluene (CAS 14542-71-3) has not been employed in any published total synthesis of this class of marine natural products, underscoring the critical importance of the 2,4,5-substitution pattern.
| Evidence Dimension | Documented Use in Published Total Synthesis of Laurinterol-Class Sesquiterpenes |
|---|---|
| Target Compound Data | Employed as starting material in an 8-step sequence to (±)-debromolaurinterol acetate, enabling formal total synthesis of 4 bioactive sesquiterpenes |
| Comparator Or Baseline | 3,5-Dibromo-4-methoxytoluene (CAS 14542-71-3): No published use in laurinterol total synthesis |
| Quantified Difference | 8-step validated synthetic route vs. 0 published synthetic routes for this target class |
| Conditions | Total synthesis of (±)-laurinterol and related compounds (Australian Journal of Chemistry, 1973) |
Why This Matters
For procurement supporting laurinterol analogue research, only 2,4-dibromo-5-methoxytoluene provides a documented, validated entry point, avoiding the need for de novo route development.
- [1] Feutrill GI, Mirrington RN, Nichols RJ. The total synthesis of (±)-laurinterol and related compounds. Australian Journal of Chemistry. 1973;26:345-355. View Source
